molecular formula C8H14OS B13829546 Cyclohexanecarboxaldehyde, 1-(methylthio)-

Cyclohexanecarboxaldehyde, 1-(methylthio)-

Katalognummer: B13829546
Molekulargewicht: 158.26 g/mol
InChI-Schlüssel: WWQJSZPBYVUFRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylthio)cyclohexanecarbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a methylthio group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methylthio)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Methylthio)cyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylthio)cyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexanecarbaldehydes depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(Methylthio)cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-(Methylthio)cyclohexanecarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanecarbaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Cyclohexanemethanol: The aldehyde group is reduced to an alcohol, altering its reactivity and applications.

    Cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid, changing its chemical behavior.

Uniqueness: 1-(Methylthio)cyclohexanecarbaldehyde is unique due to the presence of both the methylthio and aldehyde groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C8H14OS

Molekulargewicht

158.26 g/mol

IUPAC-Name

1-methylsulfanylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3

InChI-Schlüssel

WWQJSZPBYVUFRR-UHFFFAOYSA-N

Kanonische SMILES

CSC1(CCCCC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.